molecular formula C23H22ClNO3S B2803321 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034385-00-5

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B2803321
M. Wt: 427.94
InChI Key: BVAAKQYVLFOQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClNO3S and its molecular weight is 427.94. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Approaches

The synthesis of new compounds often reveals unique properties and potential applications. For instance, Walter (1994) discussed the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, which could be related to the research on derivatives like 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone (Walter, 1994).

Applications in Biochemistry

Exploring biochemical properties is another key aspect. Vhanale et al. (2019) synthesized Schiff bases derived from 1–hydroxy-2-acetonapthanone and evaluated their antibacterial and antioxidant activities, which shows the compound's potential in biomedical research (Vhanale, Deshmukh, & Shinde, 2019).

Antimicrobial Activity Studies

Research into antimicrobial properties is significant for public health. Patel et al. (2011) studied derivatives for their antimicrobial activity, which could include compounds similar to 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone (Patel, Nimavat, Vyas, & Patel, 2011).

Synthetic Pathways and Mechanisms

Understanding the synthetic pathways and mechanisms is crucial for advancing chemical synthesis. Arrault et al. (2001) described a synthesis method for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate, providing insight into reactions that may involve similar structures (Arrault, Mérour, Leger, Jarry, & Guillaumet, 2001).

Anticonvulsant Activity Evaluation

Investigating potential therapeutic applications, Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, assessing their anticonvulsant activity, which could be relevant to derivatives like our compound of interest (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Sultam Derivatives with Biological Activity

Researching sultam derivatives, Doss et al. (2000) synthesized compounds expected to possess biological activity, which could apply to structurally related compounds like 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone (Doss, Baghos, Abdelhamid, & Halim, 2000).

Catalysis and Reaction Mechanisms

Exploring catalysis and reaction mechanisms, Ozeryanskii et al. (2020) described reactions involving naphthalene derivatives, potentially offering insights into the reactivity of similar compounds (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3S/c24-21-11-4-3-10-20(21)22-12-13-25(14-15-29(22,27)28)23(26)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAKQYVLFOQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone

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